molecular formula C6H5BrClNO2 B13896180 Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate

Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate

Cat. No.: B13896180
M. Wt: 238.46 g/mol
InChI Key: XWJZZENKYNDUPE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative featuring a methyl ester group at the 2-position, with bromo and chloro substituents at the 3- and 4-positions, respectively. Pyrrole derivatives are critical in medicinal and materials chemistry due to their electronic properties and bioactivity.

Properties

Molecular Formula

C6H5BrClNO2

Molecular Weight

238.46 g/mol

IUPAC Name

methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H5BrClNO2/c1-11-6(10)5-4(7)3(8)2-9-5/h2,9H,1H3

InChI Key

XWJZZENKYNDUPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate typically involves the bromination and chlorination of pyrrole derivatives. One common method includes the reaction of 3-bromo-4-chloropyrrole with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the pyrrole ring.

Scientific Research Applications

Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a building block for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Physical Properties of Selected Pyrrole Derivatives

Compound Substituents Melting Point (°C) Ester Group Reference
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate 2:4-dimethyl, 3-propyl 98 Ethyl
Dibromo-derivative () 2:3-bromo 148 Ethyl
Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate 3-bromo, 4-chloro Data Unavailable Methyl N/A

Table 2: Mass Spectral Data for Halogenated Compounds

Compound LC/MS (m/z [M+H]⁺) Key Fragments Reference
4-Bromo-2-(4'-chlorophenyl)-pyrazol-3-one 301, 303, 305 Br/Cl isotopic pattern
Methyl 3-bromo-4-chloro-pyrrole-2-carboxylate Data Unavailable Predicted Br/Cl clusters N/A

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